

Application Note and Protocols for Intracellular Calcium Mobilization Assays with Avn-101

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

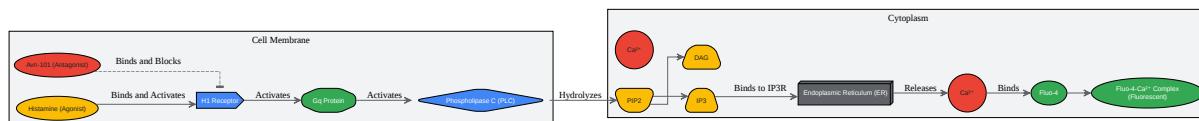
Compound Name: Avn-101

Cat. No.: B3183700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Avn-101 is a multi-target drug candidate with high affinity for several G-protein coupled receptors (GPCRs), exhibiting particularly potent antagonism at the serotonin 5-HT7 receptor. [1][2][3] Additionally, **Avn-101** demonstrates high affinity for the histamine H1 receptor, which is known to couple to the Gq signaling pathway, leading to the mobilization of intracellular calcium upon activation.[3][4] This makes intracellular calcium mobilization assays a valuable tool for characterizing the functional activity of **Avn-101** at the H1 receptor. This application note provides a detailed protocol for assessing the antagonist activity of **Avn-101** on the histamine H1 receptor in SK-N-SH human neuroblastoma cells using a fluorescence-based intracellular calcium mobilization assay.

Principle of the Assay

The assay measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is non-fluorescent until it binds to free calcium in the cytoplasm. Activation of the Gq-coupled H1 receptor by an agonist like histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in $[Ca^{2+}]_i$ is detected as an increase in fluorescence signal. As an

antagonist, **Avn-101** is expected to inhibit this histamine-induced calcium mobilization in a dose-dependent manner.

Signaling Pathway of H1 Receptor-Mediated Calcium Mobilization

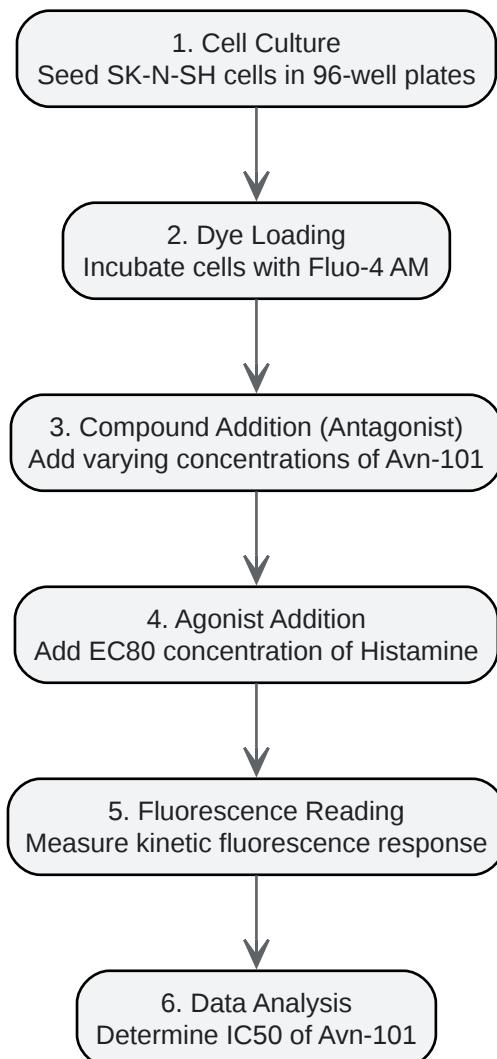
[Click to download full resolution via product page](#)

Caption: H1 Receptor Signaling Pathway Leading to Calcium Mobilization.

Data Presentation

The antagonist activity of **Avn-101** was quantified by its ability to inhibit histamine-induced calcium mobilization. The half-maximal inhibitory concentration (IC50) was determined from a dose-response curve. The half-maximal effective concentration (EC50) of histamine was also determined to establish the appropriate agonist concentration for the inhibition assay.

Compound	Parameter	Value	Cell Line
Histamine	EC50	3.5 μ M	SK-N-SH
Avn-101	IC50	2.5 nM	SK-N-SH


Note: The presented data is representative and may vary based on experimental conditions.

Experimental Protocols

Materials and Reagents

- Cell Line: SK-N-SH (ATCC® HTB-11™)
- Media: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
- Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Calcium Indicator: Fluo-4 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- Agonist: Histamine dihydrochloride
- Antagonist: **Avn-101**
- Control: Ionomycin (positive control), DMSO (vehicle control)
- Plates: Black-walled, clear-bottom 96-well microplates

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the **Avn-101** Calcium Mobilization Assay.

Detailed Protocol

1. Cell Culture and Plating:

- Culture SK-N-SH cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

- Incubate the plates overnight to allow for cell attachment and formation of a monolayer.

2. Dye Loading:

- Prepare the dye loading solution:
 - Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.
 - Prepare a 2X dye loading solution in assay buffer containing 4 μ M Fluo-4 AM, 0.04% Pluronic F-127, and optionally 2.5 mM Probenecid.
- Remove the growth medium from the cell plate.
- Add 100 μ L of the 2X dye loading solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- After incubation, wash the cells twice with 100 μ L of assay buffer to remove extracellular dye.
- Add 100 μ L of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

3. Antagonist and Agonist Addition:

- Antagonist Plate Preparation: Prepare serial dilutions of **Avn-101** in assay buffer at 4X the final desired concentrations. Also, prepare a vehicle control (DMSO) and a positive control (e.g., a known H1 antagonist).
- Agonist Plate Preparation: Prepare histamine at 4X its final EC80 concentration in assay buffer. The EC80 concentration should be determined from a prior agonist dose-response experiment (typically around 10-30 μ M for histamine with SK-N-SH cells).
- Antagonist Addition: Add 50 μ L of the 4X **Avn-101** dilutions to the corresponding wells of the cell plate.
- Incubate for 15-30 minutes at room temperature, protected from light.

- Agonist Addition: Place the cell plate in a fluorescence microplate reader equipped with an automated liquid handling system.
- Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
- The instrument will then automatically inject 50 μ L of the 4X histamine solution into each well.
- Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

4. Data Analysis:

- The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
- The response is calculated as the peak RFU minus the baseline RFU.
- For the antagonist dose-response curve, plot the percentage of inhibition against the logarithm of the **Avn-101** concentration.
- Fit the data using a four-parameter logistic equation to determine the IC50 value of **Avn-101**.

Conclusion

This application note provides a robust and detailed protocol for the functional characterization of **Avn-101** as a histamine H1 receptor antagonist using an intracellular calcium mobilization assay. The high affinity of **Avn-101** for the H1 receptor translates into potent functional antagonism in this cell-based assay. This methodology is suitable for high-throughput screening and detailed pharmacological characterization of compounds targeting Gq-coupled receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. content.abcam.com [content.abcam.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Application Note and Protocols for Intracellular Calcium Mobilization Assays with Avn-101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3183700#intracellular-calcium-mobilization-assays-with-avn-101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com